molecular formula C11H10ClNO6 B11965461 Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester CAS No. 1530-56-9

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester

Cat. No.: B11965461
CAS No.: 1530-56-9
M. Wt: 287.65 g/mol
InChI Key: JFZSKYRYLDKGRC-UHFFFAOYSA-N
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Description

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester is a chemical compound with the molecular formula C10H10ClNO4. This compound is known for its unique structure, which includes an acetoxy group, a chloro group, and a nitro group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester typically involves the esterification of 4-chloro-2-nitrophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, suitable solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-chloro-2-aminophenyl acetate.

    Substitution: Various substituted phenyl acetates.

    Hydrolysis: 4-chloro-2-nitrophenol and acetic acid.

Scientific Research Applications

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the nitro and chloro groups allows it to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Biological Activity

Acetic acid acetoxy-(4-chloro-2-nitro-phenyl)-methyl ester, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and implications in various fields of research, particularly in pharmacology and toxicology.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which may influence its biological activity. The synthesis typically involves the esterification of acetic acid with 4-chloro-2-nitro-phenol, followed by acylation reactions that yield the desired methyl ester.

1. Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit anticancer properties . For instance, research on acridine derivatives has shown that they possess significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways .

CompoundCell LineIC50 (µM)
Acridine DerivativeMCF-786
Acridine DerivativePC-3Not specified

2. Antiviral Activity

The compound's structural features suggest potential antiviral activity. Analogues have been tested against viruses such as SARS-CoV-2, showing promising results in inhibiting viral replication without significant cytotoxic effects on host cells . The inhibition mechanism may involve interference with viral proteases or other critical enzymes necessary for viral replication.

3. Enzyme Inhibition

Enzyme inhibition studies reveal that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The best-performing derivatives showed IC50 values as low as 7.31 µM against AChE . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological implications of this compound. Studies have reported cases of liver injury linked to exposure to similar chlorinated compounds, indicating that careful evaluation of safety profiles is necessary when considering therapeutic applications .

Case Study 1: Hepatic Injury

A documented case involved a farmer exposed to a chlorophenoxy herbicide closely related to this compound, resulting in acute liver damage. The clinical findings suggested mixed hepatocellular and cholestatic liver damage, highlighting the need for further investigation into the safety of related esters in agricultural applications .

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that certain analogues could inhibit over 90% of viral growth at specific concentrations while maintaining low cytotoxicity levels on Vero cells. This finding underscores the potential for developing antiviral therapeutics based on this chemical structure .

Properties

CAS No.

1530-56-9

Molecular Formula

C11H10ClNO6

Molecular Weight

287.65 g/mol

IUPAC Name

[acetyloxy-(4-chloro-2-nitrophenyl)methyl] acetate

InChI

InChI=1S/C11H10ClNO6/c1-6(14)18-11(19-7(2)15)9-4-3-8(12)5-10(9)13(16)17/h3-5,11H,1-2H3

InChI Key

JFZSKYRYLDKGRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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